Chemical structure analysis of 3-methyltetrahydro-2H-pyran-4-sulfonyl chloride
Chemical structure analysis of 3-methyltetrahydro-2H-pyran-4-sulfonyl chloride
CAS: 1420895-90-4 | Molecular Formula: C₆H₁₁ClO₃S | M.W.: 198.67 g/mol [1]
Part 1: Executive Technical Summary
3-methyltetrahydro-2H-pyran-4-sulfonyl chloride is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical sulfonamides and sulfonate esters.[1] Unlike simple aliphatic sulfonyl chlorides, this molecule incorporates a tetrahydropyran (THP) ring, which serves as a bioisostere for cyclohexane or phenyl rings in drug design. The inclusion of the ether oxygen lowers lipophilicity (LogP) compared to carbocyclic analogs, potentially improving the metabolic stability and aqueous solubility of downstream drug candidates.
Key Technical Attributes:
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Stereochemical Complexity: Possesses two contiguous chiral centers at C3 and C4, existing as cis and trans diastereomers.
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Reactivity Profile: Highly electrophilic sulfur center susceptible to nucleophilic attack by amines (
) and alcohols ( ).[1] -
Storage Stability: Moisture sensitive; hydrolyzes to the corresponding sulfonic acid and HCl. Requires storage under inert atmosphere (Ar/N₂) at 2–8°C.
Part 2: Structural & Conformational Analysis
The physicochemical behavior of this molecule is governed by the conformational preference of the six-membered pyran ring. Unlike cyclohexane, the presence of the oxygen atom at position 1 alters the bond lengths and introduces dipole effects, though the "chair" conformation remains the global minimum.
Stereochemical Configuration
The molecule exists as two primary diastereomers based on the relative orientation of the methyl group (C3) and the sulfonyl chloride group (C4).
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Trans-Diastereomer (Thermodynamically Preferred):
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Both the C3-Methyl and C4-Sulfonyl Chloride groups can adopt an equatorial-equatorial (e,e) orientation.
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This conformation minimizes 1,3-diaxial interactions, making it the lower-energy isomer.[1]
-
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Cis-Diastereomer:
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Requires one substituent to be axial (a,e or e,a).
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Higher energy state due to steric strain (A-value penalty).
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Visualization: Conformational Equilibrium
The following diagram illustrates the equilibrium between the stable diequatorial conformer and the less stable diaxial conformer for the trans isomer.
Part 3: Synthetic Methodologies
While specific industrial routes for CAS 1420895-90-4 are proprietary, the synthesis follows established protocols for heterocyclic sulfonyl chlorides. The most robust pathway involves the oxidative chlorination of the corresponding thiol or thioacetate.
Protocol A: Oxidative Chlorination (The NCS/HCl Route)
This method avoids the harsh conditions of gaseous chlorine (
Reagents:
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Precursor: 3-methyltetrahydro-2H-pyran-4-thiol (or S-acetate).
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Oxidant: N-Chlorosuccinimide (NCS).[1]
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Solvent: Acetonitrile/HCl (aq) mixture.
Step-by-Step Workflow:
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Preparation: Dissolve 3-methyltetrahydro-2H-pyran-4-thiol (1.0 equiv) in Acetonitrile (10 volumes).
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Acidification: Cool to 0°C and add 2M HCl (aq) (5.0 equiv).
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Chlorination: Add NCS (3.0 equiv) portion-wise over 30 minutes, maintaining internal temperature <10°C. Exothermic reaction.
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Workup: Dilute with diethyl ether. Wash organic phase with brine.
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Purification: Dry over
and concentrate in vacuo. Do not heat above 40°C to prevent decomposition.
Visualization: Synthesis Pathway[3]
Part 4: Analytical Characterization (Self-Validating Protocols)
Accurate identification requires distinguishing the sulfonyl chloride from its hydrolysis product (sulfonic acid).
Infrared Spectroscopy (FT-IR)
The sulfonyl chloride moiety provides a distinct diagnostic fingerprint.
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Diagnostic Bands:
- : 1365–1385 cm⁻¹ (Strong)
- : 1160–1180 cm⁻¹ (Strong)
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C–O–C (Ether): 1080–1100 cm⁻¹ (Pyran ring stretch)
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Validation Check: If a broad band appears at 3400 cm⁻¹ (OH stretch), the sample has hydrolyzed to the sulfonic acid.
Nuclear Magnetic Resonance (¹H NMR)
Solvent:
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| H4 | 3.60 – 3.80 | ddd (Multiplet) | 1H | Deshielded by electron-withdrawing |
| H2/H6 | 3.90 – 4.10 | Multiplet | 2H | Equatorial protons adjacent to Oxygen (deshielded). |
| H2/H6 | 3.30 – 3.50 | Multiplet | 2H | Axial protons adjacent to Oxygen. |
| H3 | 2.10 – 2.30 | Multiplet | 1H | Methine proton; coupling with H4 and Methyl. |
| CH₃ | 0.95 – 1.10 | Doublet | 3H | Methyl group coupled to H3. |
Note: Chemical shifts are predicted based on additive substituent increments for tetrahydropyran systems.[1]
Part 5: Applications in Drug Discovery[4]
This molecule is a "Late-Stage Functionalization" (LSF) reagent.[1] It is rarely used as a starting material but rather to append the pyran-sulfonyl motif to advanced amine intermediates.[1]
Reactivity: Sulfonamide Formation
The primary application is the formation of sulfonamides (
Optimized Coupling Protocol:
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Base Selection: Pyridine or Triethylamine (TEA) is required to scavenge the HCl byproduct.
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Solvent: Dichloromethane (DCM) or THF. Avoid protic solvents.
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Catalysis: DMAP (4-Dimethylaminopyridine) (0.1 equiv) significantly accelerates the reaction with sterically hindered amines.
Visualization: Reactivity Logic
Strategic Value in Medicinal Chemistry[1]
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Solubility: The pyran oxygen acts as a hydrogen bond acceptor, improving aqueous solubility compared to a cyclohexyl analog.
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Metabolic Stability: The 3-methyl substituent sterically hinders metabolic oxidation at the C3/C5 positions, potentially extending the half-life (
) of the drug.
References
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Moser, A. (2008).[5] IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). Synthesis of sulfonyl 2-aryl-5-methylenyltetrahydropyrans. PubMed Central. Retrieved from [Link]
